molecular formula C24H20ClNO4 B1366835 (S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid CAS No. 479064-91-0

(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

Cat. No. B1366835
M. Wt: 421.9 g/mol
InChI Key: VDMPMJZDURHZTB-QFIPXVFZSA-N
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Description

(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is a useful research compound. Its molecular formula is C24H20ClNO4 and its molecular weight is 421.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Application in Synthesis of Protected β-Amino Acids

The compound has been utilized in the synthesis of protected β-amino acids. A notable application is the use of the Arndt-Eistert protocol starting from commercially available N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-protected (Fmoc) α-amino acids, leading to enantiomerically pure N-Fmoc-protected β-amino acids in high yields (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).

Preparation for Solid-Phase Syntheses of β-Peptides

The preparation of new N-Fmoc-protected β2-homoamino acids, a key step for solid-phase syntheses of β-peptides, has been reported. This involves diastereoselective amidomethylation of corresponding Ti-enolates, proving its suitability for large-scale preparation of Fmoc-β2hXaa-OH (Šebesta & Seebach, 2003).

Application in Novel S-Xanthenyl Protecting Groups

The compound has been used for the preparation of Nα-9-fluorenylmethyloxycarbonyl (Fmoc), S-Xan or 2-Moxan-protected cysteine derivatives applied in the solid-phase syntheses of model peptides (Han & Bárány, 1997).

In the Synthesis of Differentially Protected Azatryptophan Derivatives

The compound is used in the synthesis of azatryptophan derivatives, showcasing its utility in peptide-based drug discovery. This process involves a Negishi coupling yielding differentially protected amino acid derivatives (Nimje et al., 2020).

Self-Assembled Structures by Fmoc Modified Amino Acids

The compound is involved in the formation of self-assembled structures by Fmoc modified aliphatic amino acids. This demonstrates its potential in designing novel self-assembled architectures with controllable features (Gour et al., 2021).

Synthesis of Oligomers Derived from Amide-Linked Neuraminic Acid Analogues

N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids have been prepared using this compound. This led to the efficient synthesis of oligomers varying in length, demonstrating its versatility (Gregar & Gervay-Hague, 2004).

Enantioselective Synthesis of Amino Acid Derivatives

The compound is used in the asymmetric synthesis of derivatives of amino acids, showing its importance in the synthesis of biologically active peptides (Paladino, Guyard, Thurieau, & Fauchère, 1993).

properties

IUPAC Name

(3S)-3-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDMPMJZDURHZTB-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427506
Record name (3S)-3-(4-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

CAS RN

479064-91-0
Record name (3S)-3-(4-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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